
threo Ifenprodil hemitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ifenprodil (threo) hemitartrato: es un compuesto químico conocido por su potente actividad como agonista del receptor σ y antagonista selectivo de la subunidad GluN2B del receptor NMDA . Químicamente se describe como (1S,2S)-threo-2-(4-bencilpiperidino)-1-(4-hidroxifenil)-1-propanol hemitartrato . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurofarmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Ifenprodil (threo) hemitartrato implica varios pasos, comenzando con la preparación de los compuestos intermediosLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que se logre la estereoquímica deseada .
Métodos de producción industrial: La producción industrial de Ifenprodil (threo) hemitartrato sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación, como la recristalización y la cromatografía. El producto final se obtiene como una sal hemitartrato para mejorar su estabilidad y solubilidad .
Análisis De Reacciones Químicas
Reaction Steps
-
Condensation :
- Reactants : 2-Amino-1-(4-hydroxyphenyl) propyl alcohol (II) and 1,5-dihalo-3-benzyl pentane (III).
- Catalysts : Potassium iodide (optional) or bases like diisopropylethylamine .
- Solvents : DMF, N,N-dimethylacetamide, or toluene .
- Conditions : 80°C for 24 hours .
- Yield : 75–80% after recrystallization .
- Salification :
Key Advantages Over Alternative Methods
Parameter | Prior Art (A Approach) | Current Method (B Approach) |
---|---|---|
Bromination | Required bromine/harsh reagents | Avoided |
Hydrogenation | High-pressure catalytic reduction needed | Not required |
Side Reactions | Common due to active functional groups | Minimal due to direct condensation |
Environmental Impact | High waste generation | Reduced brominated byproducts |
Reaction Mechanism and Selectivity
The stereoselectivity of the condensation step is critical for producing the threo isomer. The reaction proceeds via nucleophilic substitution, where the amino group of compound II attacks the dihalo pentane (III), forming the piperidine ring .
Factors Influencing Chemoselectivity
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalysts : Potassium iodide improves halogen displacement efficiency .
- Temperature : Optimal at 80°C to balance reaction speed and byproduct formation .
Structural and Functional Insights
Threo Ifenprodil hemitartrate exhibits dual activity:
- Pharmacological :
- Chemical :
Degradation and Stability
- Storage : Stable at room temperature .
- Purity : ≥98% (HPLC) .
- Solubility : <10.01 mg/mL in water; <40.05 mg/mL in DMSO .
Comparative Pharmacological Data
Property | This compound | Erythro Ifenprodil Hemitartrate |
---|---|---|
GluN2B Antagonism | IC50=0.22μM | IC50=324.8μM |
σ₁ Receptor Affinity | Ki=59.1nM | Lower selectivity |
hERG Inhibition | IC50=88nM | Not reported |
Aplicaciones Científicas De Investigación
Pharmacological Profile
threo Ifenprodil hemitartrate primarily acts as a selective antagonist for the NMDA receptor, specifically targeting the GluN2B subunit. This selectivity is crucial as it allows for modulation of excitatory neurotransmission without affecting other NMDA receptor subunits, which can lead to fewer side effects compared to non-selective antagonists.
- Binding Affinity :
- IC50 at GluN2B: 0.22 μM
- IC50 at GluN2A: 324.8 μM
- Sigma Receptor Activity :
- Ki values for σ1 and σ2 receptors: 59.1 nM and 2 nM, respectively
- hERG Channel Inhibition :
Neurological Disorders
-
Cerebral Circulation Improvement :
This compound has been studied for its ability to enhance cerebral blood flow and metabolism, which is particularly beneficial in conditions such as stroke and dementia. Clinical trials have indicated that it may alleviate symptoms associated with cognitive decline due to insufficient cerebral blood supply . -
Neuroprotection :
The compound has shown promise in protecting neurons from excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's disease. It has been demonstrated that threo Ifenprodil can prevent tau-induced toxicity in neuronal cultures, suggesting its potential role in treating tauopathies . -
Treatment of Methamphetamine Dependence :
Recent clinical trials have explored the use of threo Ifenprodil in treating methamphetamine dependence. The results indicate a reduction in cravings and withdrawal symptoms, highlighting its potential as an adjunct therapy in substance use disorders .
Other Therapeutic Areas
-
Anti-inflammatory Effects :
threo Ifenprodil has been investigated for its anti-inflammatory properties, particularly in models of arthritis where it demonstrated a significant reduction in inflammation markers . -
Antitumor Activity :
In vivo studies have shown that threo Ifenprodil can inhibit tumor growth in xenograft models, making it a candidate for further exploration in cancer therapy .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
-
Case Study on Neuroprotection :
- Objective : Evaluate the neuroprotective effects against glutamate-induced excitotoxicity.
- Results : Demonstrated significant reduction in neuronal death and preservation of synaptic function when treated with threo Ifenprodil.
- Case Study on Cancer Treatment :
Summary of Findings
Application Area | Findings |
---|---|
Neurological Disorders | Improved cerebral circulation; neuroprotection against excitotoxicity |
Substance Dependence | Reduced cravings and withdrawal symptoms in methamphetamine dependence |
Anti-inflammatory | Significant reduction in inflammation markers in arthritis models |
Antitumor Activity | Inhibition of tumor growth in xenograft models |
Mecanismo De Acción
Dianas y vías moleculares: El Ifenprodil (threo) hemitartrato ejerce sus efectos uniéndose a los receptores σ y a la subunidad GluN2B del receptor NMDA. Como agonista del receptor σ, modula la actividad de estos receptores, influyendo en varios procesos celulares como la regulación de los canales iónicos y la liberación de neurotransmisores . Como antagonista del receptor NMDA, inhibe la actividad del receptor, reduciendo la excitotoxicidad y proporcionando neuroprotección .
Comparación Con Compuestos Similares
Compuestos similares:
Ifenprodil: Un compuesto estrechamente relacionado con actividad similar pero diferente estereoquímica.
Eliprodil: Otro antagonista del receptor NMDA con una estructura química diferente.
Ifenprodil (erythro): Un isómero del Ifenprodil (threo) con propiedades farmacológicas distintas
Singularidad: El Ifenprodil (threo) hemitartrato es único debido a su estereoquímica específica, que confiere una mayor selectividad y potencia para la subunidad GluN2B del receptor NMDA en comparación con sus isómeros y análogos. Esta selectividad lo convierte en una herramienta valiosa en la investigación neurofarmacológica y posibles aplicaciones terapéuticas .
Actividad Biológica
threo Ifenprodil hemitartrate is a compound of significant interest in pharmacology due to its unique biological activities, particularly as a selective antagonist of NMDA receptors and a sigma receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Profile
- Chemical Name : (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate
- Molecular Weight : 400.49 g/mol
- Purity : ≥98% (HPLC)
- Storage Conditions : Store at room temperature
Biological Activity
This compound exhibits several notable pharmacological properties:
- NMDA Receptor Antagonism : It selectively inhibits the GluN2B subunit of NMDA receptors, with an IC50 value of 0.22 μM for GluN2B and 324.8 μM for GluN2A, demonstrating a high selectivity for GluN2B over other subunits .
- Sigma Receptor Agonism : It acts as a potent agonist at sigma receptors, with Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors .
- hERG Channel Inhibition : The compound inhibits the hERG potassium channel with an IC50 of 88 nM, indicating potential antiarrhythmic properties .
This compound functions primarily through its interaction with NMDA receptors. It is known to act as a negative allosteric modulator at these receptors, which may contribute to its better tolerance compared to conventional NMDA antagonists. The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B subunits, allowing it to modulate receptor activity without completely blocking it .
Case Studies and Clinical Trials
-
Treatment of Methamphetamine Use Disorder :
A randomized, double-blind, placebo-controlled trial investigated the efficacy of ifenprodil in treating methamphetamine use disorder. The study found that while ifenprodil was safe, its efficacy was only slight at higher doses (120 mg/day) compared to placebo . This suggests potential utility in addiction treatment but highlights the need for further research. -
Binding Studies :
Research has shown that threo Ifenprodil selectively binds to the GluN2B subunit, inhibiting receptor activity significantly more than other NMDA receptor subunits. This selectivity is crucial for minimizing side effects associated with broader NMDA antagonism .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFFGLAKFWLGJ-RRQZTXAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H120N4O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.